N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

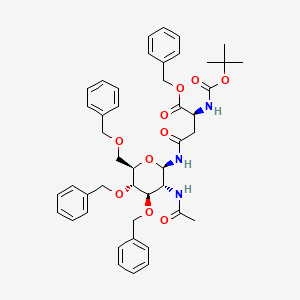

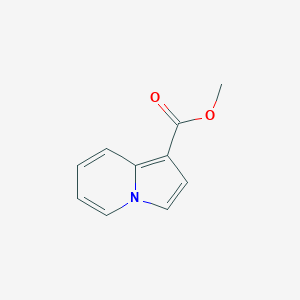

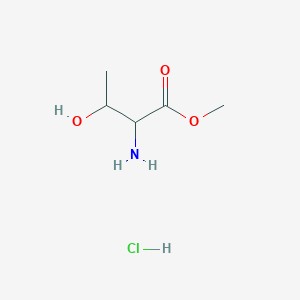

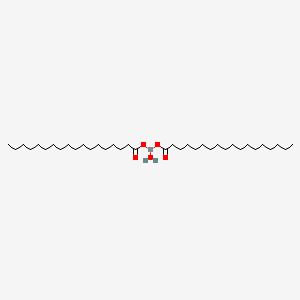

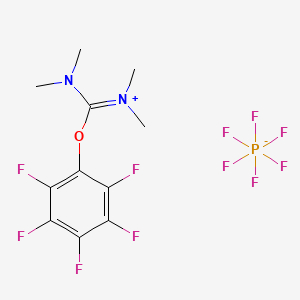

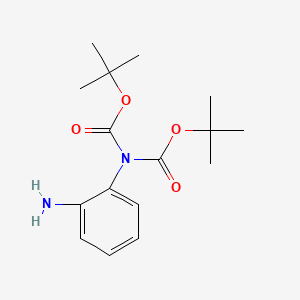

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 . It is used as a reactant to prepare perylene monoimide-based dyes for dye-sensitized solar cell applications and as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .

Molecular Structure Analysis

The molecular structure of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine consists of a benzene ring with two amine groups that are protected by tert-butoxycarbonyl groups . This structure contributes to its reactivity and its uses in various applications.科学的研究の応用

Comprehensive Analysis of “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine”

Guanylation of Aryl Amines: “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” can be used as a reagent for the guanylation of aryl amines. This process is catalyzed by lanthanum amides and is crucial in the synthesis of various organic compounds .

Synthesis of Dichloroimidazolidine-4,5-dione: This compound reacts with oxalyl chloride to prepare dichloroimidazolidine-4,5-dione, which serves as a key intermediate for the synthesis of N,N′-diamidocarbenes .

Protection of Functionalized Heteroarenes: The tert-butyloxycarbonyl (Boc) group derived from “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” is commonly employed to protect sp2-hybridized nitrogen atoms in functionalized heteroarenes found in alkaloids, pharmaceuticals, and materials .

Enhancing Leaving Group Character: By introducing electron-withdrawing substituents, “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” enhances the leaving group character of benzotriazole. This modification yields highly efficient reagents for converting primary and secondary amines in solution and solid phase .

Synthesis of Boc Derivatives of Amino Acids: This compound is used in the synthesis of Boc derivatives of amino acids. The reaction conditions influence the yield of the desired product, which is pivotal in peptide synthesis .

Mild Deprotection Method: A mild method for selective deprotection of the N-Boc group from structurally diverse compounds is possible using “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine”. This method applies to aliphatic, aromatic, and heterocyclic substrates .

将来の方向性

特性

IUPAC Name |

tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJICXVCMEYAGPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590463 |

Source

|

| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

452077-13-3 |

Source

|

| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。